5'-Hydroxyphenyl Carvedilol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carvedilol and its metabolites, including 5'-hydroxyphenyl carvedilol, typically involves complex organic reactions. A study by Naidu et al. (2010) describes the synthesis of intermediates used in the production of carvedilol, highlighting the steps that could lead to the formation of its hydroxylated metabolites. Another approach by Brütting et al. (2016) outlines a regioselective synthesis that could be applied to produce 4- or 5-substituted carbazoles, potentially applicable to the synthesis of carvedilol and its hydroxylated derivatives (Naidu et al., 2010) (Brütting et al., 2016).

Molecular Structure Analysis

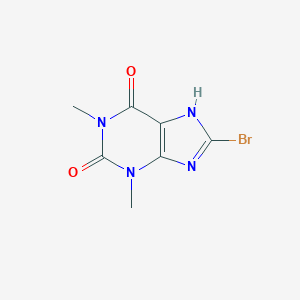

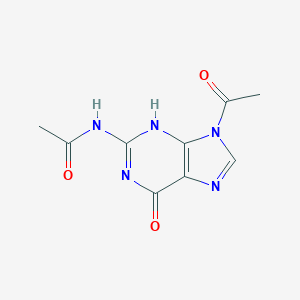

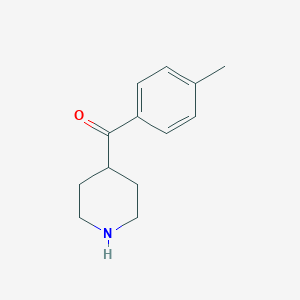

The molecular structure of 5'-hydroxyphenyl carvedilol features a hydroxyl group at the 5' position of the phenyl ring, which significantly impacts its pharmacological activity and metabolism. The presence of this hydroxyl group enhances the compound's polarity, potentially affecting its solubility and distribution within the body. The structural determination of glucuronide conjugates of carvedilol also provides insights into the metabolite's form and function in pharmacokinetics (Schaefer et al., 1992).

Chemical Reactions and Properties

Carvedilol undergoes various chemical reactions in the body, leading to the formation of metabolites like 5'-hydroxyphenyl carvedilol. The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, in the metabolism of carvedilol to its hydroxylated and O-desmethyl metabolites, indicates the complexity of its biotransformation pathways. These enzymatic reactions play a pivotal role in the drug's pharmacokinetics and its ability to exert therapeutic effects (Oldham & Clarke, 1997).

Physical Properties Analysis

The hydroxylation of carvedilol affects its physical properties, such as solubility and absorption characteristics. Yuvaraja and Khanam (2014) explored methods to enhance the solubility of carvedilol using solid dispersion techniques, which could similarly apply to its hydroxylated metabolites, suggesting potential improvements in bioavailability and therapeutic efficacy (Yuvaraja & Khanam, 2014).

Chemical Properties Analysis

The chemical properties of 5'-hydroxyphenyl carvedilol, such as its reactivity and interactions with biological molecules, are influenced by its functional groups. The metabolite's hydroxyl group may facilitate conjugation reactions, such as glucuronidation, enhancing its excretion from the body. The metabolism studies conducted by Schaefer et al. (1998) in dogs, rats, and mice illustrate the diverse metabolic pathways of carvedilol, shedding light on the chemical properties and biotransformation of its metabolites (Schaefer et al., 1998).

Applications De Recherche Scientifique

Application 1: Chiral Separation and Determination

- Summary of the Application: 5’-Hydroxyphenyl Carvedilol is used in the chiral separation and determination of carvedilol enantiomers from human urine .

- Methods of Application: The compounds are extracted from human urine by solid phase extraction. A sensitive and specific high performance liquid chromatography coupled with fluorescent detection (HPLC-FL) and tandem mass spectrometry detection (HPLC-MS/MS) methods are used for separation and determination .

- Results or Outcomes: The method was validated over the concentration range from 25.0 ng mL −1 to 200 ng mL −1 for the analysed compounds. The limit of quantification varied from 14.2 ng mL −1 to 24.2 ng mL −1. Both the repeatability and inter-day precisions were below 10.0%, and the accuracy varied from −13.2% to 3.77%. The extraction recoveries ranged from 79.2% to 108% .

Application 2: Neurology Research

Application 3: Pharmacokinetic Research

Safety And Hazards

Orientations Futures

The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples4. This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease4.

Propriétés

IUPAC Name |

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVZUBTCLBJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400388 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Hydroxyphenyl Carvedilol | |

CAS RN |

142227-51-8 | |

| Record name | 5'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)